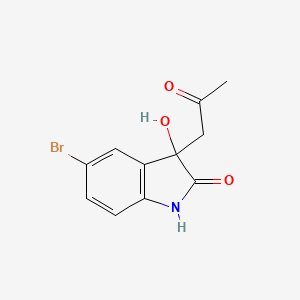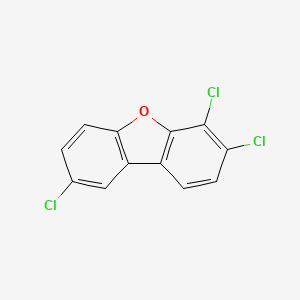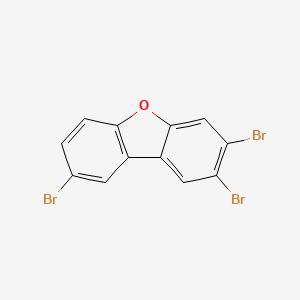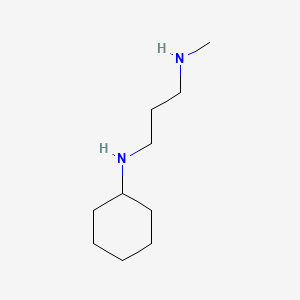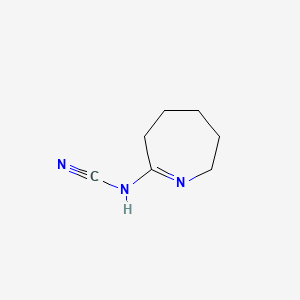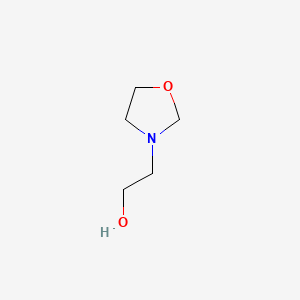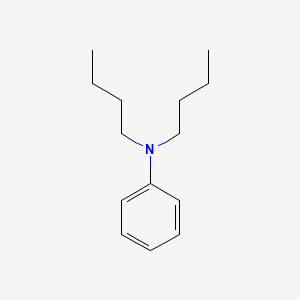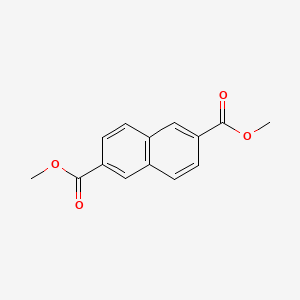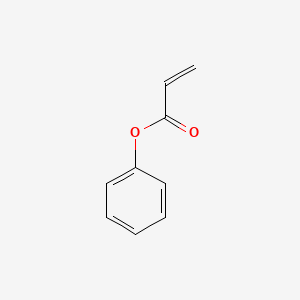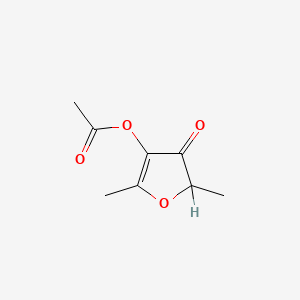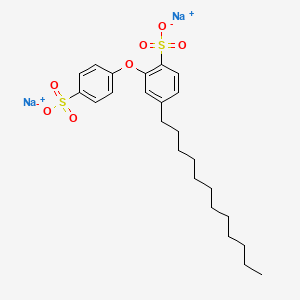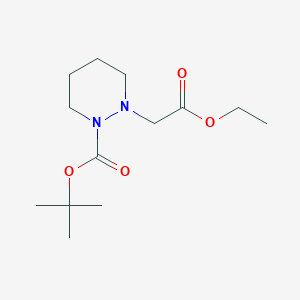
tert-butyl 2-(2-ethoxy-2-oxoethyl)tetrahydro-1(2H)-pyridazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-butyl 2-(2-ethoxy-2-oxoethyl)tetrahydro-1(2H)-pyridazinecarboxylate is a chemical that belongs to the class of organic compounds known as pyridazines, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms. Although the specific compound is not directly mentioned in the provided papers, related compounds with tert-butyl groups and pyridazine rings are discussed, indicating the relevance of tert-butyl groups and pyridazine rings in chemical synthesis and their interactions with various reagents and metal cations.
Synthesis Analysis
The synthesis of related pyridazine compounds involves multiple steps and reagents. For instance, the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one was achieved through a reaction involving 1-tert-butylhydrazine, (Z)-2,3-dichloro-3-formylacrylic acid, and (4-tert-butylphenyl) methanethiol . This suggests that tert-butylhydrazine could be a starting material for the synthesis of tert-butyl pyridazine derivatives. The use of tert-butyl groups in the synthesis of pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride is also noted, indicating the versatility of tert-butyl groups in such reactions .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be complex, as seen in the crystal structure of a related compound, which crystallized in an orthorhombic space group with specific cell dimensions and exhibited inter- and intramolecular hydrogen bond interactions . These structural details are crucial for understanding the chemical behavior and potential applications of such compounds.
Chemical Reactions Analysis
The reactivity of tert-butyl pyridazine derivatives with metal cations has been studied, showing that these compounds can form complexes with various metal ions. For example, a pyridylmethoxy derivative of p-tert-butyldihomooxacalix arene showed high affinity for soft heavy metal ions like Ag+, Hg2+, Pb2+, and Cu2+ . This indicates that tert-butyl pyridazine derivatives could potentially be used in metal ion complexation or extraction processes.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of tert-butyl 2-(2-ethoxy-2-oxoethyl)tetrahydro-1(2H)-pyridazinecarboxylate are not detailed in the provided papers, the properties of related compounds can offer insights. For example, the solubility of the compounds in different solvents, such as methanol and acetonitrile, can vary, affecting their extraction efficiency and complexation levels with metal cations . The crystalline nature and specific crystallographic parameters of a related compound also provide information on its solid-state properties .
Wissenschaftliche Forschungsanwendungen
Environmental Biodegradation and Fate
The environmental fate and biodegradation of related compounds, such as ethyl tert-butyl ether (ETBE), have been extensively studied. Research indicates that certain microorganisms in soil and groundwater can degrade ETBE aerobically, utilizing it as a carbon and energy source or via cometabolism. The aerobic biodegradation pathways involve hydroxylation and subsequent formation of intermediates, suggesting potential environmental remediation applications for related tert-butyl and ethoxy derivatives (Thornton et al., 2020).
Synthetic Applications and Chemical Stability
Research on synthetic applications, particularly in the field of pharmaceuticals and organic synthesis, highlights the utility of tert-butyl and ethoxy groups in the development of complex molecules. For example, studies on the synthesis of phenolic antioxidants and their environmental occurrence, fate, and human exposure suggest that derivatives of tert-butyl and ethoxy compounds play significant roles in industrial and commercial product stabilization, offering insights into the chemical stability and reactivity of such groups (Liu & Mabury, 2020).
Advanced Materials and Optoelectronics
The development of advanced materials and optoelectronics also benefits from the unique properties of tert-butyl and ethoxy derivatives. Research into the incorporation of these functional groups into π-extended conjugated systems demonstrates their value in creating novel optoelectronic materials. Such studies indicate potential applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing the versatility and importance of these chemical moieties in material science (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl 2-(2-ethoxy-2-oxoethyl)diazinane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10-14-8-6-7-9-15(14)12(17)19-13(2,3)4/h5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRWWVVKROCJOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159996 |
Source


|
| Record name | Ethyl 2-[(1,1-dimethylethoxy)carbonyl]tetrahydro-1-pyridazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(2-ethoxy-2-oxoethyl)tetrahydro-1(2H)-pyridazinecarboxylate | |
CAS RN |
952183-06-1 |
Source


|
| Record name | Ethyl 2-[(1,1-dimethylethoxy)carbonyl]tetrahydro-1-pyridazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(1,1-dimethylethoxy)carbonyl]tetrahydro-1-pyridazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

